molecular formula C21H25BN2O5S B1435700 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester CAS No. 1355221-17-8

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Cat. No.: B1435700
CAS No.: 1355221-17-8
M. Wt: 428.3 g/mol
InChI Key: GCLNTNSBJBMSNG-UHFFFAOYSA-N
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Description

“5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C21H25BN2O5S . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C21H25BN2O5S . More detailed structural information would require additional data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, can undergo a variety of chemical reactions. One notable reaction is the catalytic protodeboronation, which has been reported to be used in the formal anti-Markovnikov hydromethylation of alkenes .

Scientific Research Applications

Overview of Boron-Nitrogen-Oxygen (BON) Heterocycles

Boronate esters, including structures similar to 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, play crucial roles across various scientific fields such as organic synthesis, pharmacology, and materials science due to their air stability and versatile reactivity. A specific focus on BON heterocycles reveals their growing importance in drug design thanks to the hydrolytic and thermal resistance of the B–O–N linkage. This unique property facilitates their use in click-type reactions for bioconjugates and functionally modified polymers, showcasing the potential of BON heterocycles as promising yet underrated organoboron derivatives (I. Golovanov & A. Sukhorukov, 2021).

Alkoxycarbonylation of Phytogenic Substrates

The application of palladium catalysts in the alkoxycarbonylation of unsaturated phytogenic substrates to produce ester products highlights an innovative method of leveraging renewable resources for chemical industry advancements. This process emphasizes resource conservation, waste minimization, and the enhancement of process safety and economic efficiency, demonstrating a strategic approach to sustainable chemistry (N. Sevostyanova & S. Batashev, 2023).

Boronic Acid Drugs Design and Discovery

The incorporation of boronic acids into medicinal chemistry has been on the rise, with several boronic acid drugs already approved by regulatory agencies. These compounds are recognized for potentially enhancing the potency and improving the pharmacokinetic profiles of drugs. The review of boronic acid drug discovery processes underscores the versatile properties of boronic acids, including those related to this compound, and their significant impact on the development of new therapeutic agents (J. Plescia & N. Moitessier, 2020).

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid pinacol ester group is known to interact with palladium catalysts, enabling the transmetalation step in the Suzuki-Miyaura coupling reaction . Additionally, the methoxy and tosyl groups can influence the compound’s reactivity and interaction with other biomolecules, potentially affecting the overall efficiency of the reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the boronic acid pinacol ester group allows the compound to interact with cellular enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in cellular metabolism . Furthermore, the compound’s ability to participate in Suzuki-Miyaura coupling reactions can impact gene expression by facilitating the synthesis of complex organic molecules that may act as signaling molecules or transcriptional regulators.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as an enzyme inhibitor or activator . This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound’s participation in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation to form a new carbon-carbon bond . This process can influence the synthesis of biologically active molecules, thereby affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its activity . In in vitro studies, the compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term effects on cellular function may also be observed, as the compound’s interactions with cellular enzymes and other biomolecules can lead to cumulative changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, potentially due to the compound’s interactions with multiple cellular targets and the accumulation of reactive intermediates. Threshold effects may also be present, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid pinacol ester group can participate in enzymatic reactions that involve the formation or cleavage of carbon-carbon bonds . This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound’s ability to undergo Suzuki-Miyaura coupling reactions can influence the synthesis of metabolites that play key roles in cellular signaling and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . Once inside the cell, the compound can accumulate in specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the boronic acid pinacol ester group may facilitate the compound’s localization to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways. This localization can enhance the compound’s ability to modulate cellular processes and influence biochemical reactions.

Properties

IUPAC Name

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNTNSBJBMSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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